(4AR,8AR)-Decahydro-1,5-naphthyridine (4AR,8AR)-Decahydro-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.: 13623-83-1
VCID: VC8459714
InChI: InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1
SMILES: C1CC2C(CCCN2)NC1
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

(4AR,8AR)-Decahydro-1,5-naphthyridine

CAS No.: 13623-83-1

Cat. No.: VC8459714

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

(4AR,8AR)-Decahydro-1,5-naphthyridine - 13623-83-1

Specification

CAS No. 13623-83-1
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Standard InChI InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1
Standard InChI Key RQPDLNSKAAOHTF-HTQZYQBOSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](CCCN2)NC1
SMILES C1CC2C(CCCN2)NC1
Canonical SMILES C1CC2C(CCCN2)NC1

Introduction

Structural and Chemical Identity

Molecular Architecture

(4AR,8AR)-Decahydro-1,5-naphthyridine belongs to the naphthyridine family, a class of bicyclic heterocycles containing two nitrogen atoms. The "decahydro" prefix indicates complete saturation of the naphthyridine ring system, resulting in a rigid, chair-like conformation stabilized by stereochemical constraints at the 4a and 8a positions . The compound’s systematic name reflects its specific stereochemistry, distinguishing it from other decahydro isomers.

Table 1: Key Identifiers of (4AR,8AR)-Decahydro-1,5-naphthyridine

PropertyValueSource
CAS Registry Number13623-83-1
Molecular FormulaC8H16N2\text{C}_8\text{H}_{16}\text{N}_2
Molecular Weight140.23 g/mol
EC Number693-823-5
HS Code2933990090

Synthesis and Stereochemical Control

Primary Synthetic Routes

The synthesis of 1,5-naphthyridine derivatives typically involves cyclization strategies, as detailed in foundational texts . For the decahydro variant, saturation of the aromatic ring is achieved through catalytic hydrogenation or reduction methods. Key approaches include:

  • Double Cyclization of Aliphatic Substrates: Early methods utilized aliphatic precursors like 5,6-dimethyl-5,6-dinitrodecane-2,9-dione, which undergo reduction to yield partially saturated naphthyridines .

  • Pyridine-Based Cyclocondensation: Substituted pyridines react with aliphatic synthons to form the bicyclic framework, followed by hydrogenation to introduce saturation .

Table 2: Representative Synthetic Methods

MethodSubstrateConditionsYield
Catalytic Hydrogenation1,5-NaphthyridineH2\text{H}_2, Pd/C60–75%
Reductive AminationPyridine derivativesNaBH4\text{NaBH}_4, EtOH45–50%

Stereochemical Considerations

The (4aR,8aR) configuration arises from asymmetric induction during hydrogenation. Chiral catalysts or resolution techniques are employed to isolate the desired enantiomer, critical for biological activity .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited aqueous solubility (logP=1.15\log P = 1.15) . Its saturated structure enhances stability against oxidation compared to aromatic naphthyridines.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for equatorial and axial protons (δ 1.2–3.5 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z=140.131m/z = 140.131 confirms the molecular formula .

Applications in Material Science

Ligand Design

The compound’s nitrogen atoms enable coordination with transition metals (e.g., Ru, Pd), forming catalysts for cross-coupling reactions .

Table 3: Material Science Applications

ApplicationFunctionExample System
CatalysisLigand in Pd-catalyzed C–C bondsSuzuki-Miyaura reaction
Sensor DevelopmentHost-guest interactionsFluorescence quenching

Analytical and Regulatory Landscape

Detection Methods

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30) .

  • FTIR: Stretching vibrations at 2850 cm1^{-1} (C–H) and 1600 cm1^{-1} (C=N) .

Regulatory Status

Classified under HS Code 2933990090, the compound falls under "heterocyclic compounds with nitrogen hetero-atom(s) only," subject to a 6.5% MFN tariff .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator